7-chloro-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Overview
Description
Preparation Methods
The synthesis of 7-chloro-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves several steps. One common method includes the reaction of ethyl chloroacetate with a precursor compound in boiling ethanol . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
7-chloro-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
7-chloro-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical research, particularly in the study of proteomics.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 7-chloro-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .
Comparison with Similar Compounds
7-chloro-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can be compared with other similar compounds, such as:
Thiazoles: These compounds have a similar heterocyclic structure and exhibit diverse biological activities.
Pyranothiazoles: These compounds share structural similarities and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific chemical structure and the distinct properties it imparts in various applications .
Properties
IUPAC Name |
7-chloro-4-(2-thiophen-2-ylethyl)-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c16-12-3-4-14-11(8-12)9-17(15(18)10-19-14)6-5-13-2-1-7-20-13/h1-4,7-8H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKWNRWDICZZCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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